阿卡波糖

描述

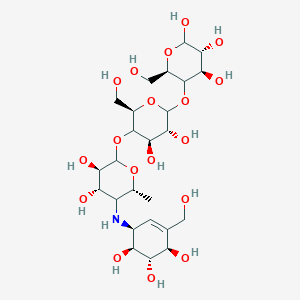

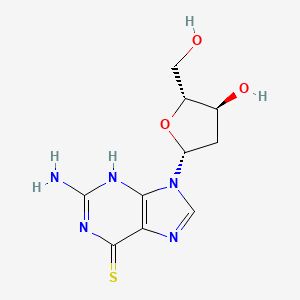

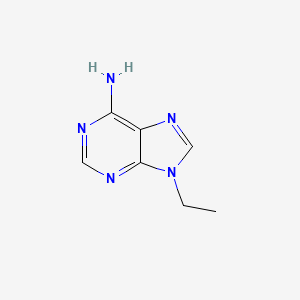

Acarbose is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines. It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase - which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars. By inhibiting the activity of these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels. Acarbose is therefore used in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes. Acarbose is one of only two approved alpha-glucosidase inhibitors (the other being [miglitol]), receiving its first FDA approval in 1995 under the brand name Precose (since discontinued). This class of antidiabetic therapy is not widely used due to their relatively modest impact on A1c, their requirement for thrice-daily dosing, and the potential for significant gastrointestinal adverse effects.

Acarbose is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Acarbose has been linked to rare instances of clinically apparent acute liver injury.

Acarbose is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. Acarbose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, acarbose inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.

An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.

作用机制

Target of Action

Acarbose is a complex oligosaccharide that primarily targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . These enzymes include both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, such as intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes play a crucial role in the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose acts as a competitive inhibitor of these enzymes . It mimics the transition state of the substrate with its amine linkage, thereby locking up the enzymes . By inhibiting the activity of these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This results in a decrease in blood sugar levels, particularly after meals .

Biochemical Pathways

The biochemical pathway of acarbose involves the inhibition of alpha-glucosidase enzymes found in the brush border of gut epithelium . This inhibition alters the intestinal absorption of carbohydrates by preventing their conversion into simple sugars (monosaccharides), thus decreasing the bioavailability of carbohydrates in the body and significantly lowering blood glucose levels .

Pharmacokinetics

Acarbose has extremely low bioavailability . In healthy volunteers, the plasma elimination half-life of acarbose is approximately 2 hours . Instead, this amount is rapidly secreted via the kidneys .

Result of Action

The molecular and cellular effects of acarbose’s action primarily involve the reduction of postprandial hyperglycemia. By inhibiting the breakdown and absorption of complex carbohydrates in the intestines, acarbose reduces the postprandial increase in blood glucose and insulin levels . This leads to better glycemic control in patients with type 2 diabetes . Additionally, acarbose has been found to have beneficial effects on reducing inflammation and increasing adiponectin .

Action Environment

The action, efficacy, and stability of acarbose can be influenced by environmental factors, particularly the gut microbiome. The gut microbiome can affect the bioavailability and metabolism of acarbose, leading to variations in treatment outcomes . For example, certain gut bacteria have been found to degrade acarbose, which could compromise the efficacy of acarbose treatment in many patients . Furthermore, the effect of acarbose on the gut community structure and increase in beneficial short-chain fatty acid output has been found to be diet-dependent .

科学研究应用

糖尿病治疗

阿卡波糖被广泛认可为α-葡萄糖苷酶抑制剂,用于治疗II型糖尿病。 它通过阻断淀粉和蔗糖的降解来发挥作用,从而延缓消化道中葡萄糖和果糖的吸收,有助于控制餐后血糖水平 .

体重管理

在非糖尿病超重和肥胖人群中,阿卡波糖已被研究用于其在体重管理中的功效。 它可能有助于通过延缓碳水化合物吸收来减少体重 .

念珠菌病缓解

阿卡波糖在缓解念珠菌病方面具有潜在应用,其靶向念珠菌途径,这些途径有助于营养获取、粘附、免疫逃逸和抗真菌耐药性 .

生物技术和分子生物学

阿卡波糖的生物技术生产涉及复杂的生物合成途径。 了解这些途径可以导致改进的生产方法和产量,这对其工业生产至关重要 .

合成生物学

在合成生物学中,阿卡波糖对α-葡萄糖苷酶的强亲和力在生物系统中调节碳水化合物实体方面提供了独特的优势,这可以利用于各种医疗应用 .

补料分批发酵增强

阿卡波糖的生产可以通过基因工程和补料分批发酵技术来增强。这对它的工业生产具有重要意义,在这种生产中,像放线菌属 sp. SE50/110 被利用 .

抗糖尿病药物生物合成

生化分析

Biochemical Properties

Acarbose acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . By inhibiting these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .

Cellular Effects

Acarbose has been shown to have a favorable impact on an array of surrogate markers of cardiovascular disease . It has also been found to reduce serum levels of triglycerides and total cholesterol . No significant effects were observed on low-density lipoprotein or high-density lipoprotein levels .

Molecular Mechanism

Acarbose competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides . This reduces carbohydrate absorption and subsequent postprandial insulin levels

属性

IUPAC Name |

5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXOAAUWZOOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860696 | |

| Record name | 4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus. | |

| Details | PMID:17042922, Rameshwar J, Anand K; Clin Exp Pharmacol Physiol 33 (11): 1104-6 (2006) | |

| Record name | Acarbose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous powder, White to off-white powder | |

CAS No. |

56180-94-0 | |

| Record name | Acarbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acarbose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)